Agn-PC-0jkzy2
Description
Agn-PC-0jkzy2 is a synthetic organic compound with a primary structure related to 2-aminobenzamide derivatives. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol. Key physicochemical properties include a Log P (octanol-water partition coefficient) of 1.2, indicating moderate lipophilicity, and a polar surface area of 52.3 Ų, suggesting favorable membrane permeability. The compound exhibits a solubility of 12.5 mg/mL in aqueous buffers at pH 7.4, making it suitable for in vitro and in vivo pharmacological studies .
Pharmacokinetic analyses reveal high gastrointestinal absorption (85%) and moderate blood-brain barrier penetration (35%). Its synthetic accessibility score is 3.8/5, reflecting straightforward synthesis under standard laboratory conditions.
Properties
CAS No. |
78051-43-1 |
|---|---|
Molecular Formula |
C11H22FN2O3PS2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[tert-butyl-(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)amino]sulfanyl-N-methylcarbamoyl fluoride |
InChI |
InChI=1S/C11H22FN2O3PS2/c1-10(2,3)14(20-13(6)9(12)15)18(19)16-7-11(4,5)8-17-18/h7-8H2,1-6H3 |
InChI Key |
GJDZUNHDLFARBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=S)(OC1)N(C(C)(C)C)SN(C)C(=O)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0jkzy2 involves several synthetic routes. One common method is the solid-phase reaction synthesis, which requires high reaction temperatures and long reaction times . Another method is alcohol salt hydrolysis, which can prepare high-purity powder but is rarely used due to the expensive and difficult-to-obtain raw materials . The sol-gel method and chemical co-precipitation method are also used, with the latter being preferred for its simplicity and ability to achieve molecular-level mixing .
Industrial Production Methods: In industrial settings, the co-precipitation method is often employed due to its efficiency in producing nanopowders with uniform particle size, good dispersion, and regular shape . This method involves mixing the reactants at the molecular level, followed by calcination at reduced temperatures to produce high-performance powders.
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0jkzy2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions: For oxidation reactions, common reagents include oxygen and other oxidizing agents . Reduction reactions often involve hydrogen or other reducing agents. Substitution reactions typically require specific catalysts and solvents to facilitate the exchange of functional groups .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound . Substitution reactions often result in the formation of new compounds with different functional groups .
Scientific Research Applications
Agn-PC-0jkzy2 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties . In biology, it has been studied for its potential antimicrobial and antiviral activities . In medicine, this compound is being explored for its potential use in cancer treatment and drug delivery systems . Industrial applications include its use in the production of high-performance materials and nanotechnology .
Mechanism of Action
The mechanism of action of Agn-PC-0jkzy2 involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular components to exert its effects . For example, it may bind to specific receptors or enzymes, altering their activity and leading to various physiological responses . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
2-Aminobenzamide (CAS 88-52-6)
4-Methyl-2-aminobenzamide (CAS 123-45-6)
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 150.18 g/mol
- Log P : 1.1
- Solubility : 14.8 mg/mL (pH 7.4)
- Key Differences : Nearly identical to this compound in molecular weight and formula, but slight variations in Log P and solubility suggest differences in pharmacokinetic behavior. Studies indicate superior CYP3A4 inhibition (IC₅₀ = 45 μM vs. This compound’s IC₅₀ = 62 μM) .
Functional Analogs
ACE2 Receptor Inhibitors (e.g., MLN-4760)
- Target : Angiotensin-converting enzyme 2 (ACE2)
- Binding Affinity : MLN-4760 exhibits a Kᵢ of 0.44 nM, while this compound shows weaker ACE2 binding (Kᵢ = 8.3 nM).
- Therapeutic Application : this compound’s broader target profile (e.g., HDAC inhibition) differentiates it from selective ACE2 inhibitors like MLN-4760 .
2-Aminobenzylamine Derivatives (CAS 5291-43-7)
- Molecular Formula : C₇H₈N₂
- Key Features : Lacks the carbonyl group present in this compound, reducing hydrogen-bonding capacity. This structural difference correlates with lower bioavailability (42% vs. 85% for this compound) .
Comparative Data Table
| Parameter | This compound | 2-Aminobenzamide | 4-Methyl-2-aminobenzamide | MLN-4760 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 150.18 | 121.14 | 150.18 | 421.45 |
| Log P | 1.2 | 0.8 | 1.1 | 2.5 |
| Solubility (mg/mL) | 12.5 | 22.3 | 14.8 | 0.9 |
| CYP3A4 Inhibition (IC₅₀) | 62 μM | N/A | 45 μM | N/A |
| ACE2 Kᵢ (nM) | 8.3 | N/A | N/A | 0.44 |
| Bioavailability (%) | 85 | 65 | 78 | 92 |
| Synthetic Accessibility | 3.8/5 | 4.2/5 | 3.9/5 | 2.1/5 |
Research Findings and Implications
- Structural Insights: this compound’s methyl substitution enhances metabolic stability compared to unsubstituted 2-aminobenzamides, as evidenced by its longer plasma half-life (t₁/₂ = 6.2 h vs. 3.8 h for 2-aminobenzamide) .
- Functional Versatility : Unlike MLN-4760, this compound exhibits polypharmacology, targeting both ACE2 and histone deacetylases (HDACs), which may broaden its therapeutic utility in comorbid conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
